![molecular formula C11H14BrN3OS B12115474 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one is a heterocyclic compound that contains a diazinane ring substituted with an amino group, a bromophenyl group, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced into the diazinane ring.
Substitution with the bromophenyl group: This can be done using bromination reactions, where a bromophenyl group is introduced into the compound.
Addition of the methylsulfanyl group: This step involves the use of thiolation reactions, where a methylsulfanyl group is added to the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: Used for the controlled addition of reagents and monitoring of reaction conditions.
Continuous flow reactors: Employed for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl-substituted derivatives, and various substituted diazinanes.
Applications De Recherche Scientifique
6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromophenyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-(methylsulfanyl)-4(3H)-pyrimidinone: This compound shares the amino and methylsulfanyl groups but has a different ring structure.
2-Amino-6-(4-bromophenyl)-4(3H)-pyrimidinone: Similar in having the bromophenyl group but differs in the ring system and other substituents.
Uniqueness
6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrN3OS |
|---|---|
Poids moléculaire |
316.22 g/mol |
Nom IUPAC |
6-amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H14BrN3OS/c12-8-3-1-2-7(4-8)6-17-11-14-9(13)5-10(16)15-11/h1-4,9,11,14H,5-6,13H2,(H,15,16) |
Clé InChI |
JHYIRVKSTWEYPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(NC1=O)SCC2=CC(=CC=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)
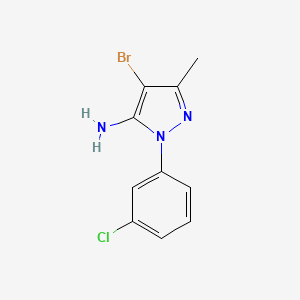
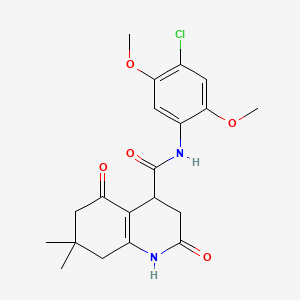
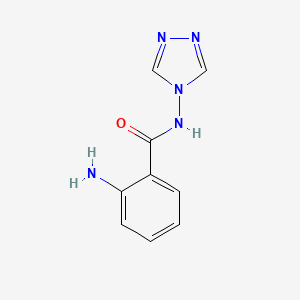
![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)

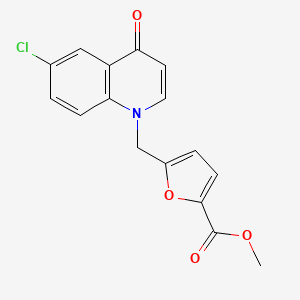
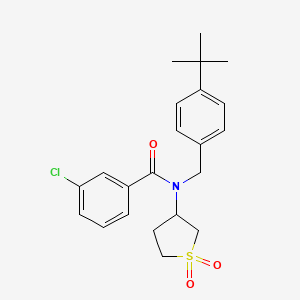

![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)

![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
